molecular formula C11H18Cl2N2O2 B3042308 2-Phenylornithine dihydrochloride CAS No. 5632-62-2

2-Phenylornithine dihydrochloride

Cat. No.: B3042308
CAS No.: 5632-62-2
M. Wt: 281.18 g/mol
InChI Key: XDHBTJJXADGZRW-UHFFFAOYSA-N
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Description

2-Phenylornithine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 It is a derivative of ornithine, an amino acid, with a phenyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylornithine dihydrochloride typically involves the reaction of ornithine with a phenylating agent under controlled conditions. One common method includes the use of phenyl isocyanate in the presence of a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated reactors and advanced purification techniques ensures that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenylornithine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylornithine oxo derivatives, while reduction can produce phenylornithine alcohols.

Scientific Research Applications

2-Phenylornithine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenylornithine dihydrochloride involves its interaction with specific molecular targets in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The phenyl group attached to the ornithine backbone may enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An amino acid with a phenyl group, similar in structure but differing in its metabolic role.

    Phenylglycine: Another amino acid derivative with a phenyl group, used in different biochemical applications.

Uniqueness

2-Phenylornithine dihydrochloride is unique due to its specific structure, which combines the properties of ornithine and a phenyl group. This combination allows it to participate in unique chemical reactions and biological interactions that are not observed with other similar compounds.

Properties

IUPAC Name

2,5-diamino-2-phenylpentanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c12-8-4-7-11(13,10(14)15)9-5-2-1-3-6-9;;/h1-3,5-6H,4,7-8,12-13H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHBTJJXADGZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCN)(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylornithine dihydrochloride
Reactant of Route 2
2-Phenylornithine dihydrochloride
Reactant of Route 3
2-Phenylornithine dihydrochloride
Reactant of Route 4
2-Phenylornithine dihydrochloride
Reactant of Route 5
2-Phenylornithine dihydrochloride
Reactant of Route 6
2-Phenylornithine dihydrochloride

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